p-Nitrobenzylamine hydrochloride
Description
p-Nitrobenzylamine hydrochloride (CAS: 18600-42-5) is an aromatic amine salt with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . It is a yellowish crystalline solid with a melting point of approximately 265°C (decomposition) . The compound is synthesized via the hydrochlorination of p-nitrobenzylamine, and its structure features a nitro group (-NO₂) at the para position of the benzene ring and a protonated amine (-NH₃⁺Cl⁻) on the benzyl carbon.
Properties
IUPAC Name |
(4-nitrophenyl)methylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIXZZMSWYOQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[NH3+])[N+](=O)[O-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7409-30-5 (Parent) | |
| Record name | Benzylamine, p-nitro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18600-42-5 | |
| Record name | Benzenemethanamine, 4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, p-nitro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrobenzylammonium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Procedure for Reductive Amination
The reductive amination pathway involves the condensation of 4-nitrobenzaldehyde with primary amines, followed by borohydride reduction. This method, described in the Royal Society of Chemistry’s protocols, offers modularity for generating diverse N-substituted nitrobenzylamine derivatives.
Step 1: Imine Formation
4-Nitrobenzaldehyde (1 eq.) is reacted with an amine (1.1 eq.) in anhydrous ethanol under nitrogen. After 16 hours at room temperature, the intermediate imine is reduced using sodium borohydride (2 eq.) at 0°C. For example, ethylamine reacts with 4-nitrobenzaldehyde to yield ethyl[(4-nitrophenyl)methyl]amine in 93% yield.
Step 2: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt. LC-MS and -NMR confirm product purity (>95%), with characteristic aromatic proton signals at δ 8.19–7.59 ppm and methylene resonances near δ 3.80–3.90 ppm.
Substrate Scope and Limitations
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Alkylamines : Propylamine and isopropylamine derivatives achieve yields of 95–98%.
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Branched Amines : tert-Butyl piperidine derivatives require boc-protection to prevent side reactions, yielding 86%.
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Functionalized Amines : Propargylamine and cyanoethylamine introduce alkynes or nitriles but necessitate inert atmospheres to avoid polymerization.
Table 1: Reductive Amination Yields for Selected Amines
| Amine | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethylamine | Ethyl[(4-nitrophenyl)methyl]amine | 93 | ≥95 |
| Propargylamine | (4-NP)methylamine | 98 | ≥95 |
| 4-Amino-1-boc-piperidine | tert-Butyl 4-({[(4-NP)methyl]amino}methyl)piperidine-1-carboxylate | 86 | ≥95 |
Direct Nitration of Benzylamine Hydrochloride
Mixed-Acid Nitration Methodology
Patent CN104151170A details a nitration approach using concentrated nitric and sulfuric acids (1:1.9 ratio) at 0°C. Phenethylamine derivatives are nitrated para to the amine group, followed by hydrochloride salt precipitation.
Procedure :
-
Nitration : Phenethylamine is added to HNO₃/H₂SO₄ at 0°C, stirred until completion, then quenched in ice water.
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Extraction : The crude product is extracted with ethyl ether, and the organic phase is treated with 1M HCl.
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Crystallization : Aqueous HCl extracts are evaporated, yielding 4-nitrophenethylamine hydrochloride (98% purity).
Challenges :
Adaptation for Benzylamine Systems
While the patent focuses on phenethylamine, analogous conditions apply to benzylamine nitration:
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Temperature : –5°C to 5°C minimizes decomposition.
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Acid Ratio : HNO₃:H₂SO₄ = 1:2 optimizes nitronium ion (NO₂⁺) generation.
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Workup : Neutralization with NaOH (pH 10) followed by HCl extraction isolates the hydrochloride salt.
Protection-Deprotection Strategies for Enhanced Regioselectivity
Acyl Protection of Amines
Patent CN107759477A introduces a protection-deprotection sequence to prevent amine oxidation during nitration. β-Phenylethylamine is acylated (e.g., with pivaloyl chloride), nitrated, and deprotected under acidic conditions.
Key Steps :
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Acylation : β-Phenylethylamine reacts with pivaloyl chloride (1.5 eq.) in dichloroethane at 80°C (6 hours).
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Nitration : The acylated intermediate is nitrated with 85% HNO₃ in H₂SO₄ (room temperature, 4 hours).
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Deprotection : HCl hydrolysis (reflux, 2 hours) yields p-nitrophenethylamine hydrochloride (95% yield).
Table 2: Protection-Deprotection Efficiency
| Protective Group | Nitration Yield (%) | Deprotection Yield (%) | Overall Yield (%) |
|---|---|---|---|
| Pivaloyl | 92 | 98 | 90 |
| Acetyl | 88 | 95 | 84 |
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
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Reductive Amination : Superior for functionalized derivatives (93–98% yield) but requires expensive borohydrides.
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Direct Nitration : Cost-effective for bulk synthesis but risks byproducts (e.g., dinitro compounds).
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Protection-Deprotection : Ensures regioselectivity but adds synthetic steps (3 steps vs. 1).
Industrial vs. Laboratory Suitability
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Pharmaceutical : Protection-deprotection preferred for API intermediates (high purity).
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Agrochemicals : Direct nitration favored for cost efficiency.
Critical Parameters in Process Optimization
Temperature Control
Nitration exotherms require jacketed reactors to maintain ≤10°C, preventing thermal runaway.
Solvent Selection
Chemical Reactions Analysis
Oxidation Reactions
p-Nitrobenzylamine undergoes enzyme-catalyzed oxidation, primarily studied in mitochondrial and microsomal fractions:
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Enzymatic Pathways :
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Monoamine Oxidase A (MAO-A) : Dominates oxidation at low substrate concentrations (0.1 mM), producing 4-nitrobenzaldehyde .
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Monoamine Oxidase B (MAO-B) : Becomes significant at higher concentrations (1 mM), contributing 20–35% of the reaction output .
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Diamine Oxidase (DAO) : Accounts for 55% of oxidation activity in soluble fractions .
-
| Enzyme | Substrate Concentration | Contribution | Product |
|---|---|---|---|
| MAO-A | 0.1 mM | 95% | 4-Nitrobenzaldehyde |
| MAO-B | 1 mM | 20–35% | 4-Nitrobenzaldehyde |
| DAO | 1 mM | 55% | 4-Nitrobenzaldehyde |
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Inhibitor Studies :
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under controlled conditions:
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Catalytic Hydrogenation :
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Borohydride-Mediated Reductions :
Substitution Reactions
The primary amine group participates in nucleophilic substitutions, enabling derivatization:
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Alkylation :
-
Products :
-
(4-Nitrophenyl)methylamine (98% yield) .
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | Chloroacetonitrile | K₂CO₃, 60°C | 2-{[(4-NP)methyl]amino}acetonitrile | 99% |
| Alkylation | Propargylamine | K₂CO₃, RT | (4-NP)methylamine | 98% |
Case Studies in Material Science
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Carbon Nanotube Derivatization :
Mechanistic Insights
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Oxidation : Amine oxidases abstract protons from the benzylic carbon, forming an imine intermediate that hydrolyzes to the aldehyde .
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Reduction : Catalytic hydrogenation proceeds via a nitroso intermediate, confirmed by isotopic labeling and spectroscopic methods .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, advanced materials, and mechanistic enzymology studies.
Scientific Research Applications
Organic Synthesis
p-Nitrobenzylamine hydrochloride serves as a key intermediate in the synthesis of various organic compounds. Its applications include:
- Synthesis of Chiral Compounds : It is utilized in the synthesis of chiral cyclopalladated complexes, which are important in asymmetric catalysis. For instance, (S)-α-methyl-4-nitrobenzylamine has been shown to form complexes with palladium that facilitate the resolution of racemic mixtures .
- Preparation of Fluorescent Probes : The compound has been employed as a fluorescence-quenching guest in the determination of chiral recognition capabilities in supramolecular chemistry .
| Application | Description |
|---|---|
| Chiral Cyclopalladated Complexes | Used to synthesize complexes for asymmetric catalysis |
| Fluorescent Probes | Acts as a guest in chiral recognition studies |
Material Science
In material science, this compound is used for modifying surfaces and enhancing material properties:
- Graphite and Carbon Nanotube Modification : The compound has been shown to chemically modify graphite powder and multiwalled carbon nanotubes (MWCNTs), improving their functional properties for applications in electronics and nanotechnology .
Biological Studies
The biological implications of this compound are significant:
- Enzyme Studies : Research indicates that p-nitrobenzylamine is oxidized by amine oxidases found in human placenta and serum, providing insights into its potential metabolic pathways and interactions with biological systems .
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of derivatives of p-nitrobenzylamine, suggesting potential applications in medicinal chemistry.
| Biological Application | Description |
|---|---|
| Enzyme Interaction Studies | Investigates oxidation by amine oxidases |
| Antimicrobial Properties | Explores potential use in medicinal applications |
Case Study 1: Synthesis of Chiral Cyclopalladated Complexes
A study demonstrated the successful synthesis of chiral cyclopalladated complexes using (S)-α-methyl-4-nitrobenzylamine hydrochloride. The complexes exhibited significant enantioselectivity, highlighting the importance of this compound in asymmetric synthesis .
Case Study 2: Modification of Carbon Nanotubes
Research published in ChemPhysChem illustrated how this compound can be used to derivatize MWCNTs, leading to enhanced electrical conductivity and chemical reactivity. This modification opens avenues for developing advanced materials for electronic devices .
Mechanism of Action
The mechanism of action of p-Nitrobenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound is oxidized by amine oxidases, leading to the formation of aldehyde products. This process is important for studying the activity of amine oxidases and their role in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally related to p-nitrobenzylamine hydrochloride, differing in functional groups, reactivity, and applications.
Nitrobenzyl Halides
Example Compounds:
- p-Nitrobenzyl chloride (CAS: 122-04-3)
- p-Nitrobenzyl bromide (α-Bromo-p-nitrotoluene)
Key Differences :
- Reactivity : Nitrobenzyl halides are more reactive due to the labile halogen atom, making them suitable for alkylation reactions. In contrast, the amine hydrochloride is stable and requires deprotonation for nucleophilic activity .
- Safety : Halides like p-nitrobenzyl chloride are moisture-sensitive and require stringent handling, whereas the hydrochloride salt is less hygroscopic .
Nitrobenzoyl Chlorides
Example Compound:
- p-Nitrobenzoyl chloride (CAS: 122-04-3)
Key Differences :
Hydroxy-Nitrobenzyl Derivatives
Example Compound:
- 2-Hydroxy-5-nitrobenzyl chloride
Key Differences :
Ethylamine Derivatives
Example Compound:
- 4-Nitrophenylethylamine Hydrochloride
Key Differences :
- Chain Length : The ethylamine derivative’s longer chain enhances solubility but reduces steric hindrance compared to the benzylamine structure .
Q & A
Basic: What spectroscopic and analytical methods are recommended to confirm the structure and purity of p-nitrobenzylamine hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR (DMSO-d6) to identify aromatic protons (δ 8.2–8.4 ppm for nitro-substituted benzene) and the benzylic NH group (δ 4.2–4.5 ppm). -NMR should confirm the nitro group’s electron-withdrawing effects (C-NO at ~147 ppm) .
- Infrared (IR) Spectroscopy: Detect characteristic N-H stretching (3200–3400 cm) and nitro group vibrations (asymmetric NO stretch at ~1520 cm, symmetric at ~1340 cm) .
- Elemental Analysis: Verify C, H, N, and Cl content against theoretical values (CHClNO; MW 188.61) .
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or potentiometric titration (for chloride ion quantification) ensures ≥98% purity, as reported in commercial standards .
Basic: How can researchers optimize the recrystallization of this compound to achieve high yields?
Methodological Answer:
- Solvent Selection: Use ethanol/water mixtures (e.g., 70:30 v/v) due to the compound’s moderate solubility in polar solvents. Avoid DMSO or DMF, which may trap impurities.
- Temperature Gradient: Dissolve the crude product at 60–70°C, then cool gradually to 4°C to promote crystal growth.
- Yield Maximization: Monitor supersaturation points via turbidity measurements. A typical yield of 85–90% is achievable with two recrystallization cycles .
Advanced: What strategies are effective for functionalizing carbon nanomaterials using this compound?
Methodological Answer:
- Covalent Modification: React p-nitrobenzylamine hydrochloride with oxidized multiwalled carbon nanotubes (MWCNTs) in DMF at 80°C for 24 hours. The amine group forms amide bonds with carboxylated nanotube surfaces .
- Characterization: Use Raman spectroscopy (D/G band ratio changes), XPS (N1s peak at ~399.5 eV for amine bonding), and TEM to confirm functionalization .
- Applications: Modified MWCNTs show enhanced dispersibility in polar solvents, useful for electrochemical sensors or composite materials .
Advanced: How can kinetic studies elucidate the reaction mechanism of this compound in purine derivative synthesis?
Methodological Answer:
- Reaction Monitoring: Employ HPLC or -NMR to track the formation of intermediates (e.g., 2-fluoro-6-(4-nitrobenzylamino)purine) under varying temperatures (25–60°C) and pH (4–7) .
- Rate Determination: Use pseudo-first-order kinetics to calculate rate constants () for nucleophilic substitution steps.
- Computational Modeling: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can predict transition states and activation energies for nitro-group participation .
Advanced: How does this compound’s stability vary under thermal and photolytic stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Decomposition begins at ~200°C, with a mass loss corresponding to HCl and nitro-group degradation .
- Photostability Testing: Expose solid samples to UV light (λ = 365 nm) for 48 hours; monitor nitro-to-amine reduction via IR or colorimetric assays (yellow-to-colorless transition indicates degradation).
- pH-Dependent Stability: Solutions at pH < 3 or > 9 show accelerated decomposition; buffer systems (e.g., phosphate, pH 6–7) are recommended for long-term storage .
Basic: What experimental design principles apply to scaling up this compound synthesis?
Methodological Answer:
- Factorial Design: Optimize variables (e.g., reaction time, temperature, stoichiometry) using a 2 factorial matrix to identify critical parameters .
- Safety Protocols: Conduct hazard analysis for nitro-group handling (e.g., explosion risk during nitration steps) and HCl gas evolution .
- Quality Control: Implement in-process checks (e.g., TLC for intermediate purity) and batch-wise elemental analysis .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Solubility Profiling: Use shake-flask methods in solvents (water, ethanol, DMSO) at 25°C and 37°C; quantify via UV-Vis spectroscopy (λ = 280 nm).
- Data Reconciliation: Compare results with literature values, accounting for impurities (e.g., residual solvents) and polymorphic forms .
- Machine Learning: Train models on existing solubility datasets to predict discrepancies caused by measurement protocols .
Advanced: What role does this compound play in asymmetric catalysis?
Methodological Answer:
- Chiral Ligand Synthesis: React with chiral auxiliaries (e.g., BINOL) to form Schiff base ligands for transition-metal catalysts (e.g., Cu(II)) .
- Catalytic Activity Testing: Evaluate enantioselectivity in model reactions (e.g., aldol condensation) using HPLC with chiral columns.
- Mechanistic Insights: EPR spectroscopy can identify metal-ligand coordination geometry influencing catalytic efficiency .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Melting Point | 200–202°C (decomposes) | |
| Purity (HPLC) | ≥98% | |
| Solubility in Water (25°C) | 12.5 mg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
